2,4,5-トリフルオロ-3-ニトロ安息香酸

概要

説明

Synthesis Analysis

The synthesis of 2,4,5-trifluoro-3-nitrobenzoic acid involves innovative methodologies that emphasize efficiency and yield. Deng et al. (2015) detailed a facile continuous microflow process for its synthesis via the generation of an unstable aryl-Grignard reagent followed by reaction with gaseous CO2, showcasing a high yield and purity of the final product (Deng et al., 2015).

Molecular Structure Analysis

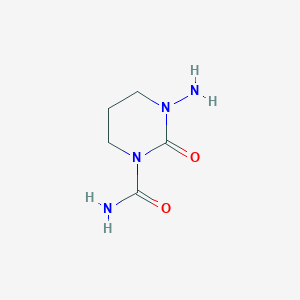

Research on related compounds provides insight into the molecular structure intricacies that likely mirror those of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the crystal structures and physico-chemical properties of metal complexes with similar nitrobenzoic acids have been studied, revealing unique bonding features and physical properties that contribute to their reactivity and interactions (J. D'angelo et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2,4,5-trifluoro-3-nitrobenzoic acid and its derivatives highlight the compound's versatility as a building block in organic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in the synthesis of various heterocyclic scaffolds, indicating the potential reactivity of 2,4,5-trifluoro-3-nitrobenzoic acid in forming nitrogenous cycles (Soňa Křupková et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable insights into the physical properties of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a high nitrogen energetic compound, through various spectroscopic and X-ray diffraction methods, offers a glimpse into the analytical techniques applicable for analyzing the physical properties of nitrobenzoic acids (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,4,5-trifluoro-3-nitrobenzoic acid can be inferred from studies on similar compounds. The reactivity of nitrobenzoic acids with thiol groups, leading to the formation of S-cyano derivatives or mixed disulphide derivatives, exemplifies the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (N. C. Price, 1976).

科学的研究の応用

微細化学中間体の合成

2,4,5-トリフルオロ安息香酸 (2,4,5-TFBA) は、医薬品、農薬、およびポリマーの重要な微細化学中間体です . それは、テトラクロロフタル酸無水物から加水分解、フッ素化、脱カルボキシル化によって合成されます .

高速液体クロマトグラフィー (HPLC) での使用

HPLC は、2,4,5-TFBA の合成を追跡および制御するために使用できます . この方法は、さまざまな関連化合物の HPLC 測定条件を調べるためにも使用できます .

キノロン誘導体の調製

2,4,5-トリフルオロ-3-メトキシ安息香酸は、2,4,5-トリフルオロ-3-ニトロ安息香酸の誘導体であり、キノロン誘導体の調製のための前駆体として使用できます .

有機スズ (IV) 錯体の合成

2,4,5-トリフルオロ-3-メトキシ安息香酸は、容易に有機スズ (IV) 錯体を形成します . これらの錯体は、材料科学と触媒の分野でさまざまな用途があります。

結晶学での使用

2,4,5-トリフルオロ-3-メトキシ安息香酸に基づく錯体は合成され、X 線結晶構造解析によって特性評価されました . これは、これらの錯体の構造的特性を理解するのに役立ちます。

NMR 分光法での使用

2,4,5-トリフルオロ-3-メトキシ安息香酸の錯体は、1H、13C、および 119Sn NMR スペクトル分析によって特性評価されました . これは、これらの錯体の分子構造とダイナミクスに関する貴重な情報を提供します。

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2,4,5-Trifluoro-3-nitrobenzoic acid in the context of the SM coupling reaction involves its interaction with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling reaction suggests that it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its molecular weight is 17609 , which may influence its bioavailability.

Result of Action

Its use in the sm coupling reaction suggests that it may facilitate the formation of new carbon–carbon bonds .

Safety and Hazards

将来の方向性

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

生化学分析

Biochemical Properties

Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Molecular Mechanism

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable at room temperature, but it will be decomposed by light and heat

特性

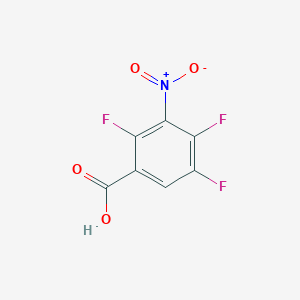

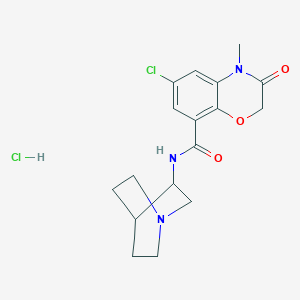

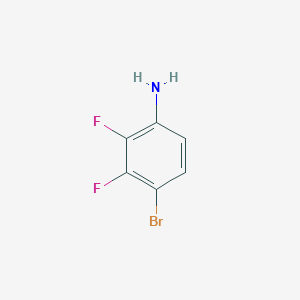

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?

A1: 2,4,5-Trifluoro-3-nitrobenzoic acid serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield 2,4,5-Trifluoro-3-nitrobenzoic acid. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of 2,4,5-Trifluoro-3-nitrobenzoic acid as a building block in accessing a diverse range of fluorinated compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)